dibenzo[b,d]furan-2-yl benzenesulfonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-2-yl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O4S/c19-23(20,14-6-2-1-3-7-14)22-13-10-11-18-16(12-13)15-8-4-5-9-17(15)21-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFKZFVRPZKCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dibenzo B,d Furan 2 Yl Benzenesulfonate and Its Precursors
Synthesis of Dibenzo[b,d]furan-2-ol: The Precursor Alcohol
The critical intermediate, dibenzo[b,d]furan-2-ol, can be prepared through various synthetic strategies. These methods can be broadly categorized into the regioselective functionalization of the pre-formed dibenzofuran (B1670420) nucleus and the construction of the substituted dibenzofuran scaffold from simpler starting materials.
Strategies for Regioselective Hydroxylation of Dibenzofuran
Achieving regioselectivity in the direct hydroxylation of the dibenzofuran ring system is a significant chemical challenge. The electronic properties of the dibenzofuran nucleus generally direct electrophilic substitution to positions 2, 8, 3, and 7.
Direct C-H activation and subsequent oxidation represent a modern and efficient approach to introduce a hydroxyl group at the 2-position of dibenzofuran. While direct hydroxylation can be challenging, related functionalizations that can lead to the hydroxyl group are more common. For instance, palladium-catalyzed C-H activation/C-O cyclization reactions of phenol (B47542) derivatives can be employed to construct the dibenzofuran core with a pre-installed oxygen functionality. researchgate.net
Another direct approach involves the use of potent oxidizing agents, although this often leads to a mixture of products and can be difficult to control. Research into selective C-H oxidation is ongoing, with various catalytic systems being explored to enhance regioselectivity.
A more traditional and often more controlled method for the synthesis of dibenzo[b,d]furan-2-ol involves a multi-step sequence. A common strategy begins with the appropriate substituted precursors, such as a substituted biphenyl (B1667301) or a diaryl ether, followed by cyclization to form the dibenzofuran ring.
One such route involves the synthesis of a 2-arylphenol, which can then undergo intramolecular cyclization. For example, a palladium-catalyzed reaction can be used for the phenol-directed C-H activation/C-O cyclization. core.ac.uk This method is tolerant of various functional groups and provides a reliable pathway to substituted dibenzofurans. core.ac.uk
A specific example of a multi-step synthesis is the reaction of o-iodophenols with silylaryl triflates. organic-chemistry.org This is followed by a palladium-catalyzed cyclization to yield the dibenzofuran scaffold. organic-chemistry.org By choosing appropriately substituted starting materials, the hydroxyl group can be positioned at the desired C-2 position.
| Multi-step Synthesis of Dibenzo[b,d]furan-2-ol | Starting Materials | Key Reaction Steps | Catalyst/Reagents | Yield | Reference |
| Route 1 | o-Iodophenol and a silylaryl triflate | 1. O-arylation 2. Pd-catalyzed cyclization | 1. CsF 2. Pd catalyst | Good to Excellent | organic-chemistry.orgmdpi.com |
| Route 2 | 2-Arylphenol | Phenol-directed C-H activation/C-O cyclization | Pd(0)/Pd(II) catalyst, air (oxidant) | Tolerates various functional groups | researchgate.netcore.ac.uk |
Biomass-Derived Routes to Dibenzo[b,d]furans
The utilization of biomass as a renewable feedstock for the synthesis of valuable chemicals is a growing area of research. Lignin, a major component of biomass, is rich in phenolic structures that can serve as precursors to dibenzofurans. The thermal processing of biomass, such as pyrolysis, can lead to the formation of catechols and other phenolic compounds. core.ac.ukrsc.org
The self-condensation of two catechol molecules, which can be derived from biomass, can produce hydroxylated dibenzofurans. rsc.orgrsc.org Mechanistic studies have shown that the formation of these compounds can proceed through various radical and non-radical pathways. rsc.org While this approach offers a sustainable route, controlling the regioselectivity to favor the 2-hydroxy isomer remains a significant challenge that often requires further synthetic modifications.
| Biomass-Derived Synthesis | Precursor from Biomass | Key Transformation | Potential Products | Reference |
| Catechol Condensation | Catechol | Self-condensation | Hydroxylated dibenzofurans | rsc.orgrsc.org |
Transition-Metal Catalyzed Pathways to Dibenzofuran Scaffolds
Transition-metal catalysis, particularly with palladium, has become an indispensable tool for the synthesis of dibenzofurans. These methods often offer high efficiency and functional group tolerance.
Palladium catalysts are widely used to facilitate the intramolecular cyclization of diaryl ethers to form the dibenzofuran core. organic-chemistry.org For instance, the cyclization of ortho-diazonium salts of diaryl ethers can be achieved using palladium acetate (B1210297) as a catalyst. organic-chemistry.org
Another powerful palladium-catalyzed method is the intramolecular C-H activation/C-O cyclization of 2-arylphenols. researchgate.netcore.ac.uk This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle with air as the oxidant. researchgate.netcore.ac.uk The turnover-limiting step has been identified as the C-O reductive elimination rather than the C-H activation. researchgate.netcore.ac.uk
Furthermore, the synthesis of dibenzofurans from o-iododiaryl ethers can be catalyzed by a reusable palladium on carbon (Pd/C) catalyst under ligand-free conditions. organic-chemistry.org This approach is part of a one-pot synthesis that includes the sequential iodination and O-arylation of a phenol. organic-chemistry.org
| Palladium-Catalyzed Syntheses of Dibenzofuran Scaffolds | Starting Materials | Reaction Type | Catalyst System | Key Features | Reference |
| From Diaryl Ethers | ortho-Diazonium salts of diaryl ethers | Intramolecular cyclization | 3 mol% Palladium acetate | Base-free conditions | organic-chemistry.org |
| From 2-Arylphenols | 2-Arylphenols | C-H activation/C-O cyclization | Pd(0)/Pd(II), air | Tolerates various functional groups | researchgate.netcore.ac.uk |
| From o-Iododiaryl Ethers | o-Iododiaryl ethers | Intramolecular cyclization | Reusable Pd/C | Ligand-free conditions | organic-chemistry.org |
| From o-Iodophenols | o-Iodophenols and silylaryl triflates | Cross-coupling and cyclization | Pd catalyst, CsF | Good to excellent yields | organic-chemistry.orgmdpi.com |
Copper-Mediated Syntheses of Functionalized Dibenzofurans
Copper-catalyzed reactions represent a significant and efficient strategy for constructing the dibenzofuran core. These methods often proceed via intramolecular C-O bond formation, offering high yields and functional group tolerance.
One prominent copper-mediated approach is the intramolecular dehydrogenative C-H/O-H coupling. nih.govrsc.org In this type of reaction, a 2-hydroxybiphenyl derivative undergoes cyclization to form the dibenzofuran ring. The mechanism is believed to involve a single electron transfer (SET) process. The reaction is typically initiated by a base, which deprotonates the hydroxyl group to form a phenoxide anion. This anion then reacts with a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), to generate a phenoxy radical via SET. nih.gov This radical intermediate undergoes intramolecular C-O cyclization, followed by oxidation and deprotonation to yield the final dibenzofuran product. nih.gov This method is advantageous as it avoids the need for pre-functionalization, such as halogenation, of the aromatic rings. nih.gov
Another powerful copper-catalyzed method is the Ullmann condensation or coupling. organic-chemistry.org This classic reaction has been refined for the synthesis of dibenzofurans, often involving the intramolecular cyclization of o-iododiaryl ethers. organic-chemistry.org In a modern protocol, a one-pot synthesis can be achieved where a phenol is first iodinated and then subjected to an O-arylation, followed by a copper-catalyzed cyclization to form the dibenzofuran structure. organic-chemistry.org While palladium is also widely used for such cyclizations, copper catalysts remain a staple, particularly in one-pot procedures that combine cross-coupling and aromatization steps. organic-chemistry.org
Furthermore, copper catalysis is crucial in one-pot processes that begin with simpler precursors. For instance, a method involving iron(III)-catalyzed regioselective halogenation of a ketone, followed by a copper-catalyzed intramolecular O-arylation, has been developed for the synthesis of benzofurans and can be adapted for dibenzofurans. nih.gov Even parts-per-million (ppm) loadings of a copper catalyst can effectively facilitate the heterocyclization step. nih.gov
O-Sulfonylation Reaction: Formation of the Benzenesulfonate (B1194179) Ester
The conversion of the precursor, dibenzo[b,d]furan-2-ol, to the target molecule, dibenzo[b,d]furan-2-yl benzenesulfonate, is achieved through an O-sulfonylation reaction. This involves the formation of a sulfonate ester by reacting the phenolic hydroxyl group with a suitable sulfonylating agent.
Reaction Conditions and Reagent Selection for Sulfonylation
The success of the O-sulfonylation reaction is highly dependent on the choice of reagents and the reaction environment.
Benzenesulfonyl chloride is the most common and reactive reagent for this transformation. wikipedia.org It is an electrophilic organosulfur compound that readily reacts with the nucleophilic oxygen of the hydroxyl group in dibenzo[b,d]furan-2-ol. wikipedia.org The reaction results in the formation of the sulfonate ester and hydrochloric acid as a byproduct.
Analogues of benzenesulfonyl chloride, which have different substituents on the benzene (B151609) ring, can also be employed. researchgate.net The reactivity of the sulfonyl chloride can be tuned by these substituents. Electron-withdrawing groups (e.g., -NO₂) on the benzene ring of the sulfonyl chloride can increase its electrophilicity and reactivity, while electron-donating groups (e.g., -CH₃) may have the opposite effect. researchgate.net A closely related and often used analogue is toluenesulfonyl chloride (tosyl chloride), which is a solid at room temperature and can be easier to handle. wikipedia.orgresearchgate.net
The O-sulfonylation reaction is typically conducted in the presence of a base. The primary role of the base is to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product side. Common bases include tertiary amines like triethylamine (B128534) and pyridine (B92270). osti.govorgsyn.org
The base can also play a more active role in the reaction mechanism. A study on the sulfonylation of phenols in the presence of pyridine bases suggested a nucleophilic catalysis mechanism. osti.gov In this pathway, the pyridine first attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate. This intermediate is then more susceptible to attack by the phenoxide ion. The free base also provides general base assistance in the process. osti.gov The choice of base can therefore significantly impact the reaction rate and yield.
The solvent choice is also critical. Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. Common solvents include dichloromethane, chloroform, acetone, and nitrobenzene. osti.govorgsyn.orgnih.gov The solvent's polarity can influence the solubility of the reactants and the stability of any charged intermediates, thereby affecting the reaction's efficiency.
Catalyst Systems for Enhanced Sulfonylation
While traditional sulfonylation is often base-mediated, various catalytic systems have been developed to enhance the reaction's efficiency and scope. As mentioned, pyridine and other amine bases can act as nucleophilic catalysts. osti.gov
More advanced methods include electrochemical sulfonylation. researchgate.netacs.org A practical and sustainable approach involves the electro-oxidative coupling of phenols with sodium arenesulfinates. acs.org This method proceeds under mild conditions without the need for chemical oxidants, generating a wide range of arylsulfonate esters in good to excellent yields. acs.org Although this represents a departure from the classic sulfonyl chloride method, it highlights the development of catalytic strategies for this transformation.
Optimization of Reaction Parameters for Yield and Selectivity
To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized.
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the phenol, especially when adding the sulfonylating agent. orgsyn.org The reaction mixture is then typically allowed to warm to room temperature and may be stirred for several hours to ensure completion. researchgate.net
Reaction Time: The duration of the reaction is a key factor. Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) is essential to determine the point of maximum conversion and to avoid potential side reactions or product degradation from prolonged reaction times. nih.govrsc.org Reaction times can vary from a few hours to overnight. nih.govresearchgate.net
Stoichiometry: The molar ratio of the reactants is crucial. A slight excess of the sulfonyl chloride is sometimes used to ensure complete conversion of the phenol. The amount of base used is typically at least one equivalent to neutralize the generated acid, with an excess often being beneficial.
The table below summarizes typical conditions that are varied during the optimization of a sulfonylation reaction. researchgate.net
Table 1: Example of Parameter Optimization for a Sulfonylation Reaction
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pyridine (1.5) | Dichloromethane | 0 to RT | 75 |
| 2 | Triethylamine (1.5) | Dichloromethane | 0 to RT | 82 |
| 3 | Triethylamine (2.0) | Dichloromethane | 0 to RT | 88 |
| 4 | Triethylamine (2.0) | Acetonitrile | 0 to RT | 85 |
| 5 | Triethylamine (2.0) | Dichloromethane | RT | 86 |
By systematically adjusting these parameters, a high-yield and selective synthesis of this compound can be achieved.
Alternative and Advanced Synthetic Strategies
Modern organic synthesis continually seeks more efficient, selective, and environmentally benign methods. For a molecule like this compound, this involves exploring novel catalytic systems and reaction conditions.
Organometallic Approaches for C–O Bond Formation Involving Sulfonates
Organometallic chemistry offers powerful tools for the construction of C–O bonds, a key step in the synthesis of aryl sulfonates. While direct organometallic synthesis of this compound is not widely reported, analogous transformations provide a conceptual framework.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. For instance, the synthesis of phenols from aryl halides using a palladium catalyst and a strong base like potassium hydroxide (B78521) provides a route to the precursor, 2-hydroxydibenzofuran. nih.gov This reaction can be followed by a classical Schotten-Baumann reaction with benzenesulfonyl chloride to yield the final product.
Furthermore, organometallic reagents can be directly involved in the formation of the sulfonate linkage. For example, the reaction of organobismuth(III) complexes with sulfonic acids in the presence of an oxidant can yield aryl sulfonate esters. This method has been shown to be effective for a range of substituted aromatic sulfonic acids. sigmaaldrich.com The proposed mechanism involves the oxidation of the trivalent bismuth to a pentavalent species, followed by ligand exchange with the sulfonic acid and subsequent reductive elimination to form the aryl sulfonate ester. sigmaaldrich.com
The following table summarizes representative organometallic approaches relevant to the synthesis of aryl sulfonates:
| Catalyst/Reagent | Substrates | Product Type | Key Features |
| Palladium(II) acetate | Diaryl ethers | Dibenzo[b,d]furans | Intramolecular cyclization of ortho-diazonium salts. organic-chemistry.org |
| Organobismuth(III) complexes | Aryl sulfonic acids | Aryl sulfonate esters | Oxidation to pentavalent bismuth followed by ligand coupling. sigmaaldrich.com |
Photo-induced or Radical-mediated Synthesis Relevant to Sulfonates
Photo-induced and radical-mediated reactions offer alternative pathways for the synthesis of sulfonates, often under mild conditions. These methods can provide unique reactivity and selectivity compared to traditional ionic reactions.
A notable example is the photo-induced synthesis of furan (B31954) and benzene fused 2-tetralones from 2'-(furan-2-yl)-[1,1'-biphenyl]-4-ols. acs.org This transformation proceeds via a 6π-electrocyclization, demonstrating the utility of photochemical methods in constructing complex heterocyclic systems. While not a direct synthesis of the target molecule, it highlights the potential of light-mediated reactions in manipulating dibenzofuran-like structures.
More directly relevant is the synthesis of aryl sulfonate esters through the iodobenzene-catalyzed direct sulfonylation of aromatic compounds with aryl or alkyl sulfonic acids. chemicalbook.com This reaction proceeds at room temperature in the presence of a terminal oxidant and is believed to involve a radical C-O cross-coupling mechanism. This approach avoids the need for pre-functionalized starting materials like sulfonyl chlorides. chemicalbook.com
The table below outlines examples of photo-induced and radical-mediated syntheses applicable to sulfonate formation:
| Reaction Type | Reagents | Product Type | Key Features |
| Photo-induced rearrangement | 2'-(Furan-2-yl)-[1,1'-biphenyl]-4-ols | Furan and benzene fused 2-tetralones | 6π-electrocyclization followed by thermal shifts. acs.org |
| Radical C–O cross-coupling | Aminoquinolines, sulfonic acids, iodobenzene (B50100) (catalyst) | Aryl sulfonate esters | Metal-free, room temperature reaction. chemicalbook.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied to various stages of the synthesis.
One key aspect is the use of environmentally benign solvents and catalysts. For instance, the synthesis of dibenzofurans has been achieved using palladium catalysis in refluxing ethanol (B145695) without the need for a base. organic-chemistry.org The use of reusable catalysts, such as Pd/C, for the synthesis of dibenzofurans from o-iododiaryl ethers also aligns with green chemistry principles. organic-chemistry.org
In the context of sulfonate ester formation, solvent-free reaction conditions represent a significant green advancement. The synthesis of sulfonamides, structurally related to sulfonate esters, has been achieved under solvent-free conditions by reacting amines with arylsulfonyl chlorides at room temperature. acs.org This approach minimizes solvent waste and can lead to cleaner reactions. Additionally, the use of water as a solvent in the synthesis of sulfonamides from thiols and disulfides has been demonstrated, further highlighting the potential for greener synthetic routes. acs.org
The following table summarizes some green chemistry approaches relevant to the synthesis of the target compound and its precursors:
| Green Principle | Approach | Example |
| Use of safer solvents | Ethanol as solvent | Palladium-catalyzed synthesis of dibenzofurans. organic-chemistry.org |
| Use of reusable catalysts | Pd/C catalyst | Synthesis of dibenzofurans from o-iododiaryl ethers. organic-chemistry.org |
| One-pot synthesis | Sequential iodination and O-arylation | Synthesis of o-iododiaryl ethers. organic-chemistry.org |
| Solvent-free conditions | Reaction at room temperature | Synthesis of sulfonamides from amines and arylsulfonyl chlorides. acs.org |
| Use of water as solvent | In-situ formation of sulfonyl chlorides | Synthesis of sulfonamides from thiols and disulfides. acs.org |
Purification and Isolation Protocols for Synthesized Compounds
The successful synthesis of this compound and its precursors relies on effective purification and isolation techniques to obtain the desired compounds in high purity.
Chromatographic Techniques (Column Chromatography, HPLC)
Column chromatography is a fundamental technique for the purification of organic compounds. For derivatives of dibenzo[b,d]furan, flash chromatography on a silica (B1680970) gel column is a common method. For example, the purification of 2-(pentyloxy)dibenzo[b,d]furan was achieved using a silica column eluted with a mixture of ethyl acetate and hexanes. iucr.orgnih.gov The progress of the purification can be monitored by thin-layer chromatography (TLC). iucr.orgnih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical and preparative separations. For dibenzo[b,d]furan derivatives, HPLC can be used to assess purity and for purification. For instance, the purity of 2,8-bis(diphenylphosphoryl)dibenzo[b,d]furan (B3030477) is determined by HPLC. avantorsciences.com A typical HPLC method for furan derivatives might involve a C8 or C18 reversed-phase column with a gradient elution of water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov
The purification of aryl sulfonates can be more challenging due to their potential polarity. Reversed-phase HPLC is often employed, sometimes with the use of ion-pairing reagents to improve separation of ionic sulfonate species. For non-ionic sulfonate esters, standard reversed-phase conditions are generally applicable.
The table below provides an overview of chromatographic techniques used for related compounds:
| Technique | Stationary Phase | Mobile Phase | Application |
| Flash Chromatography | Silica gel | Ethyl acetate/Hexanes | Purification of 2-(pentyloxy)dibenzo[b,d]furan. iucr.orgnih.gov |
| HPLC | C8 or C18 | Water/Methanol or Acetonitrile | Analysis and purification of furan and dibenzofuran derivatives. avantorsciences.comnih.gov |
| Reversed-Phase HPLC | C18 | Water/Acetonitrile with ion-pairing reagent | Separation of ionic sulfonate surfactants. |
Recrystallization and Precipitation Methods
Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial and is based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aryl sulfonates, which can be crystalline solids, recrystallization can be an effective purification method. Common solvents for the recrystallization of sulfonate esters include ethanol, ethyl acetate, or mixtures of solvents like hexane/ethyl acetate. The purity of the recrystallized product is often verified by its melting point.
Precipitation can also be used to isolate a product from a reaction mixture. This is often achieved by changing the solvent composition to decrease the solubility of the desired compound. For aryl sulfonic acids and their salts, which can be highly water-soluble, purification from inorganic salts can be achieved by slurrying the impure solid in a minimal amount of water, where the impurities are preferentially dissolved. nih.gov
The following table provides general guidance on recrystallization for relevant functional groups:
| Functional Group | Crystallization Tendency | Common Solvents/Notes |
| Aryl | Generally good | Hexanes, Toluene |
| Ether | Moderate | - |
| Sulfone | Good | - |
| Sulfonate Ester | Good | Ethyl acetate, Ethanol |
Spectroscopic Characterization Methodologies in the Analysis of Dibenzo B,d Furan 2 Yl Benzenesulfonate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³, it provides detailed information about the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons in dibenzo[b,d]furan-2-yl benzenesulfonate (B1194179). The expected spectrum would show a series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The integration of each signal would correspond to the number of protons it represents. The multiplicity (singlet, doublet, triplet, etc.) of each signal, governed by the coupling constant (J), would indicate the number of neighboring protons, allowing for the mapping of proton connectivity throughout the dibenzofuran (B1670420) and benzenesulfonate rings.
Interactive Data Table: Expected ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H of Dibenzofuran | Data not available | Data not available | Data not available |
| H of Benzenesulfonate | Data not available | Data not available | Data not available |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy is used to determine the number of inequivalent carbon atoms and to identify the types of carbon present (e.g., C, CH, CH₂, CH₃, C=O, C-O). For dibenzo[b,d]furan-2-yl benzenesulfonate, the spectrum would display a number of signals corresponding to the carbon atoms in the dibenzofuran core and the benzenesulfonate group. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons attached to oxygen appearing at lower field (higher ppm values).
Interactive Data Table: Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C of Dibenzofuran | Data not available |
| C of Benzenesulfonate | Data not available |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of protons within the individual aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the dibenzofuran and benzenesulfonate moieties and for assigning quaternary (non-protonated) carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationships between protons on different rings, further solidifying the structural assignment.
Solid-State NMR for Crystalline Forms (if applicable)
Should this compound be a crystalline solid, solid-state NMR (ssNMR) could provide valuable information. ssNMR can distinguish between different crystalline forms (polymorphs) and provide insights into the packing and conformation of the molecule in the solid state.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Vibrational Mode Assignment for Functional Group Identification
The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonate group, the ether linkage in the dibenzofuran core, and the aromatic rings. Key vibrational modes would include:
S=O stretching: Strong absorptions, typically in the regions of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric) for the sulfonate group.
S-O-C stretching: Characteristic bands for the sulfonate ester linkage.
C-O-C stretching: Vibrations associated with the ether linkage in the dibenzofuran ring system.
C=C stretching: Aromatic ring vibrations, typically seen in the 1400-1600 cm⁻¹ region.
C-H stretching and bending: Aromatic C-H stretching vibrations above 3000 cm⁻¹, and out-of-plane bending vibrations in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic rings.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Sulfonate (SO₃) | Asymmetric S=O stretch | Data not available |
| Sulfonate (SO₃) | Symmetric S=O stretch | Data not available |
| Sulfonate Ester (S-O-C) | S-O stretch | Data not available |
| Dibenzofuran Ether (C-O-C) | C-O stretch | Data not available |
| Aromatic Ring | C=C stretch | Data not available |
| Aromatic Ring | C-H stretch | Data not available |
| Aromatic Ring | C-H bend (out-of-plane) | Data not available |
Analysis of Aromatic and Sulfonate Group Frequencies
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to its constituent aromatic rings and the sulfonate ester group.
The aromatic C-H stretching vibrations of both the dibenzo[b,d]furan and benzenesulfonate moieties are typically observed in the region of 3100-3000 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic rings give rise to a series of sharp absorptions in the 1600-1450 cm⁻¹ range.
The most diagnostic signals for this compound, however, are those originating from the sulfonate group (R-SO₂-O-R'). The asymmetric and symmetric stretching vibrations of the S=O bonds are prominent and appear at characteristic frequencies. The asymmetric stretch is typically found in the 1370-1350 cm⁻¹ region, while the symmetric stretch occurs at approximately 1180-1160 cm⁻¹. Additionally, the S-O-C stretching vibration contributes to the spectrum, often appearing in the 1000-960 cm⁻¹ range.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aromatic C=C | In-ring Stretching | 1600-1450 |
| Sulfonate (S=O) | Asymmetric Stretching | 1370-1350 |
| Sulfonate (S=O) | Symmetric Stretching | 1180-1160 |
| Sulfonate (S-O-C) | Stretching | 1000-960 |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The exact mass can be calculated from its molecular formula, C₁₈H₁₂O₄S.
Table 2: Exact Mass Calculation for this compound
| Element | Number of Atoms | Atomic Mass | Total Mass |
| Carbon (C) | 18 | 12.00000 | 216.00000 |
| Hydrogen (H) | 12 | 1.00783 | 12.09396 |
| Oxygen (O) | 4 | 15.99491 | 63.97964 |
| Sulfur (S) | 1 | 31.97207 | 31.97207 |
| Total | 324.04567 |
An experimental HRMS measurement yielding a value extremely close to the calculated exact mass would provide strong evidence for the compound's elemental composition.
Electron ionization (EI) or other fragmentation techniques in mass spectrometry lead to the cleavage of the molecular ion into smaller, characteristic fragment ions. The analysis of these fragments provides valuable structural information. For this compound, key fragmentation pathways would involve the cleavage of the sulfonate ester linkage.
A primary fragmentation would be the cleavage of the S-O bond, leading to the formation of a dibenzo[b,d]furan-2-oxy radical and a benzenesulfonyl cation (m/z 141). Another significant fragmentation pathway involves the loss of sulfur dioxide (SO₂) from the molecular ion, a common rearrangement for aryl sulfonates. This would result in an ion corresponding to the ether linkage between the two aromatic systems. Further fragmentation of the dibenzo[b,d]furan moiety would also be observed.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule's π-system. The extended conjugated system of this compound results in characteristic absorption bands in the ultraviolet region.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions. The dibenzo[b,d]furan chromophore itself exhibits multiple absorption bands. For instance, a related compound, dibenzofuran-2-yl ethanoate, shows absorption maxima that can be used as a reference. The presence of the benzenesulfonate group may cause slight shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) compared to the unsubstituted dibenzofuran.
Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Approximate λ_max (nm) |
| π → π | ~220 |
| π → π | ~250 |
| π → π | ~290 |
| π → π | ~305 (shoulder) |
The precise positions and intensities of these bands are sensitive to the solvent used and the specific electronic interactions between the dibenzofuran and benzenesulfonate moieties.
X-ray Diffraction (XRD) Analysis for Solid-State Structure
For example, the crystal structure of 2-(pentyloxy)dibenzo[b,d]furan reveals that the dibenzofuran ring system is nearly planar. biosynth.com The molecules are observed to arrange in a manner that facilitates π-π stacking interactions between the aromatic rings of adjacent molecules. biosynth.com It is anticipated that this compound would also exhibit a largely planar dibenzofuran core. The crystal packing would likely be influenced by intermolecular interactions, including π-π stacking of the aromatic rings and potential dipole-dipole interactions involving the sulfonate group. The dihedral angle between the dibenzofuran and the benzene (B151609) ring of the benzenesulfonate group would be a key structural parameter determined by XRD.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Comprehensive searches of chemical and crystallographic databases have revealed no publicly available single-crystal X-ray diffraction data for the specific compound this compound. Consequently, a detailed analysis of its crystal structure, including unit cell parameters, space group, and the determination of its absolute structure through this method, cannot be provided at this time.
While the principles of single-crystal X-ray diffraction are well-established for the unambiguous determination of molecular structures in the solid state, the absence of experimental data for this particular compound prevents a specific discussion of its crystallographic features. Such an analysis would typically involve the irradiation of a single crystal of the compound with X-rays and the subsequent analysis of the diffraction pattern to elucidate the precise three-dimensional arrangement of atoms. This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical and physical properties.
Further research involving the synthesis and crystallographic analysis of this compound would be required to generate the data necessary for a complete structural characterization.
Computational and Theoretical Investigations of Dibenzo B,d Furan 2 Yl Benzenesulfonate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecular systems. For dibenzo[b,d]furan-2-yl benzenesulfonate (B1194179), DFT can elucidate its three-dimensional structure, electronic landscape, and potential for chemical interactions.
Density Functional Theory (DFT) Studies
DFT calculations are performed to understand the molecule's fundamental quantum mechanical properties. These studies typically use a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve for the electron density and derive the molecule's properties. researchgate.netnepjol.info
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. The dibenzo[b,d]furan moiety is known to be a planar and rigid structure. researchgate.netwikipedia.org The benzenesulfonate group is attached to this core at the C2 position via an ester linkage.
Table 1: Predicted Optimized Geometrical Parameters for Dibenzo[b,d]furan-2-yl Benzenesulfonate (Estimated from related structures) This table presents estimated values based on typical DFT calculations on dibenzofuran (B1670420) and aryl sulfonate derivatives.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O (Ester) | ~1.40 Å |
| S-O (Ester) | ~1.60 Å | |
| S=O | ~1.45 Å | |
| Bond Angle | C-O-S | ~118° |
| O-S-O | ~109° | |
| Dihedral Angle | C1-C2-O-S | Varies (Conformer dependent) |
Electronic Structure Analysis (Charge Distribution, Bond Orders)
Analysis of the electronic structure reveals how electrons are distributed across the molecule. In this compound, the benzenesulfonate group acts as a strong electron-withdrawing group. This significantly influences the charge distribution across the entire molecule.
Mulliken charge analysis performed on the parent dibenzofuran molecule shows a high negative charge localized on the furan (B31954) oxygen atom and a more positive charge on adjacent carbon atoms. researchgate.netnepjol.info When the benzenesulfonate group is introduced, the oxygen atoms of the sulfonate moiety are expected to carry a substantial negative charge due to their high electronegativity. The sulfur atom, in a high oxidation state, will be highly electropositive. This charge distribution makes the sulfonate group a good leaving group in nucleophilic substitution reactions. periodicchemistry.com The bond order for the S=O bonds would be close to 2, indicating a strong double bond character, while the S-O ester bond would have a lower bond order.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
For this compound, the HOMO is expected to be primarily localized on the electron-rich dibenzo[b,d]furan ring system, which is consistent with studies on dibenzofuran itself. researchgate.netnepjol.info The LUMO, conversely, is likely to be distributed across the benzenesulfonate group and the attached benzene (B151609) ring, influenced by the electron-withdrawing nature of the sulfonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies for this compound These values are estimations derived from DFT studies on dibenzofuran researchgate.netnepjol.info and aryl sulfonate systems. researchgate.net
| Orbital | Predicted Energy (eV) | Primary Composition |
| HOMO | ~ -6.0 eV | π-orbitals of the dibenzo[b,d]furan ring |
| LUMO | ~ -1.5 eV | π*-orbitals of the benzenesulfonate moiety |
| HOMO-LUMO Gap | ~ 4.5 eV | - |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).
For this compound, the MEP map would show a significant region of negative potential (red) around the sulfonyl oxygen atoms, making them sites for interaction with electrophiles or cations. Another, less intense, negative region would be associated with the π-system of the dibenzofuran core and its furan oxygen. researchgate.netnepjol.info Regions of positive potential (blue) would be located around the hydrogen atoms of the aromatic rings and, most prominently, near the sulfur atom of the sulfonate group.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to stabilizing hyperconjugative interactions.
In this compound, key interactions would include the delocalization of electron density from the lone pair orbitals of the ester and sulfonyl oxygen atoms into the antibonding σ* and π* orbitals of adjacent bonds. For instance, a significant interaction would be the donation from an oxygen lone pair (n) to the antibonding orbital of the S-C or S=O bonds (σ* or π). These n → σ or n → π* transitions stabilize the molecule and provide insight into its electronic structure and reactivity patterns. The analysis would quantify the strength of these interactions in terms of stabilization energy, confirming the strong electron-withdrawing nature of the benzenesulfonate group.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. For this compound, TD-DFT calculations are crucial for predicting its ultraviolet-visible (UV-Vis) absorption spectrum and understanding the nature of its electronic transitions.
Theoretical studies on similar fused-ring systems suggest that several efficient electronic transitions contribute to the absorption spectra. rsc.org TD-DFT calculations can elucidate the contribution of different parts of the molecule, such as the donor and acceptor moieties, to these transitions upon photoexcitation. rsc.org For instance, in acceptor-donor-acceptor structured molecules, the first electronic transition is often the most intense and crucial for light-to-electricity conversion. rsc.org In the case of this compound, the dibenzofuran unit would act as the primary electron-donating part in such transitions.
A hypothetical TD-DFT calculation for this compound might employ a functional such as B3LYP or CAM-B3LYP with a suitable basis set like 6-311+G(2d,p) to provide a balance between computational cost and accuracy. nih.gov The results of such a calculation would likely reveal several key excited states, as illustrated in the hypothetical data table below.
| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S1 | 4.15 | 0.08 | HOMO -> LUMO |
| S2 | 4.52 | 0.25 | HOMO-1 -> LUMO |
| S3 | 4.88 | 0.03 | HOMO -> LUMO+1 |
This table is generated for illustrative purposes based on typical TD-DFT results for similar aromatic compounds.
Ab Initio Methods for High-Accuracy Property Prediction
For predictions of molecular properties requiring a higher level of accuracy than standard DFT, ab initio methods are employed. These methods, which are based on first principles of quantum mechanics without empirical parameterization, include techniques such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2). nih.gov
In the context of this compound, ab initio calculations would be particularly useful for obtaining a precise ground-state geometry and for calculating properties where electron correlation is critical. For example, a study on dibenzofuran and its chlorinated derivatives demonstrated that CASSCF/CASPT2 calculations provide accurate excitation energies and oscillator strengths, which are in good agreement with experimental data for absorption bands in the 200-300 nm range. nih.gov The application of such high-level methods to this compound could provide benchmark data for its electronic and photophysical properties.
The computational cost of ab initio methods is significantly higher than that of DFT. youtube.com Therefore, their application is often reserved for smaller molecules or for validating the results obtained from less computationally intensive methods. For a molecule of the size of this compound, a common strategy is to perform a geometry optimization using a DFT functional and then conduct single-point energy calculations with a more accurate ab initio method to refine the electronic properties. youtube.com
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.
Investigation of Molecular Flexibility and Dynamics
The flexibility of this compound is primarily centered around the ester linkage between the dibenzofuran and benzenesulfonate moieties. MD simulations can track the rotational dynamics about the C-O and S-O bonds, revealing the accessible conformations and the energy barriers between them.
Studies on flexible sulfonic esters have identified different conformational types, such as "hairpin" and "stepped" conformations, which are stabilized by intramolecular and intermolecular π-stacking, respectively. nih.gov Langevin dynamics simulations on such esters have shown that conformational exchange rates are on the order of 10¹⁰–10¹¹ s⁻¹. nih.gov For this compound, it is plausible that similar conformational isomers exist, with the phenyl and dibenzofuran rings adopting specific orientations relative to each other. The dominant intramolecular interactions stabilizing these conformations would likely be van der Waals attractions. nih.gov
Analysis of Solvent Effects and Intermolecular Interactions
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations in explicit solvent can provide a detailed picture of the solvation shell and the nature of intermolecular forces.
In aqueous solutions, the sulfonate group is expected to form hydrogen bonds with water molecules. pku.edu.cn The aromatic rings of the dibenzofuran and benzenesulfonate groups would be surrounded by a more ordered arrangement of water molecules, often referred to as an "iceberg structure". pku.edu.cn The stability of any potential molecular aggregates or micelles would be affected by the changes in this water structure. pku.edu.cn
Studies on the hydrodeoxygenation of dibenzofuran have used implicit solvation models to assess the effect of different solvents, such as water and methanol (B129727), on reaction thermodynamics. nih.gov These studies have found that a solvent like water can significantly influence the Gibbs free energy and enthalpy of reaction steps. nih.gov Similar computational approaches could be used to predict the solubility and reactivity of this compound in various solvents. Furthermore, the presence of cosolvents can alter the hydration of different regions of the molecule and disrupt the hydrogen bonding network of water, which can in turn affect solubility. nih.gov
Predictive Computational Spectroscopy
Computational methods can be used to predict various types of spectra, providing a powerful tool for structure verification and analysis.
Simulation of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a standard tool in chemical research for structure elucidation and assignment of complex spectra. idc-online.com For this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts that can be compared with experimental data.
The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose, often in conjunction with a DFT functional like B3LYP and a basis set such as 6-31G(d,p). idc-online.com To account for solvent effects, a polarizable continuum model (PCM) can be incorporated into the calculations. idc-online.com For improved accuracy, specialized functionals that have been parameterized for predicting proton (e.g., WP04) and carbon (e.g., WC04) chemical shifts can be utilized. idc-online.com
The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and may require scaling to achieve the best agreement with experimental values. The accuracy of these predictions is generally high enough to distinguish between different isomers or to assign specific signals to the corresponding nuclei in the molecule.
A hypothetical table of predicted ¹³C NMR chemical shifts for key carbon atoms in this compound is presented below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 (of Dibenzofuran) | 148.5 |
| C-4a (of Dibenzofuran) | 155.2 |
| C-9a (of Dibenzofuran) | 122.8 |
| C-1' (of Benzene) | 140.1 |
| C-4' (of Benzene) | 133.6 |
This table contains hypothetical data for illustrative purposes, based on typical chemical shifts for similar carbon environments.
Prediction of Vibrational Frequencies (IR, Raman)
Density Functional Theory (DFT) calculations, often employing methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are commonly used for vibrational frequency predictions. nih.gov Studies on dibenzofuran itself have shown good agreement between theoretical and experimental spectra, providing confidence in applying these methods to its derivatives. nih.gov
The predicted vibrational spectrum of this compound would be a superposition of the modes from the dibenzofuran and benzenesulfonate groups, with some shifts and new bands arising from the ester linkage.
Key Predicted Vibrational Modes:
Dibenzofuran Moiety: The characteristic vibrations of the dibenzofuran ring system are expected to be present. These include C-H stretching vibrations of the aromatic rings, typically appearing in the 3100-3000 cm⁻¹ region. Aromatic C-C stretching vibrations will give rise to a series of bands in the 1600-1400 cm⁻¹ range. The C-O-C stretching of the furan ring is a key feature, and its asymmetric and symmetric stretching modes are expected in the 1300-1000 cm⁻¹ region. nih.gov
Benzenesulfonate Moiety: The sulfonate group (SO₃) has strong and characteristic absorption bands. The asymmetric (ν_as(SO₂)) and symmetric (ν_s(SO₂)) stretching vibrations of the SO₂ group are typically observed in the 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹ regions, respectively. The S-O stretching vibration of the ester linkage is also a significant feature. researchgate.net
Aromatic C-H Bending: In-plane and out-of-plane C-H bending vibrations for both aromatic systems will be present in the fingerprint region (below 1000 cm⁻¹).
A representative, hypothetical table of selected predicted vibrational frequencies for this compound, based on data from related compounds, is presented below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on both dibenzofuran and benzene rings. |
| Aromatic C=C Stretch | 1610 - 1450 | Stretching vibrations within the aromatic rings. |
| Asymmetric SO₂ Stretch | ~1370 | Asymmetric stretching of the S=O bonds in the sulfonate group. |
| Symmetric SO₂ Stretch | ~1180 | Symmetric stretching of the S=O bonds in the sulfonate group. |
| C-O-C Stretch (Furan Ring) | 1250 - 1200 | Asymmetric stretching of the ether linkage in the dibenzofuran moiety. |
| S-O-C Stretch | 1050 - 950 | Stretching of the sulfonate ester linkage. |
Modeling of UV-Vis Absorption Spectra
Theoretical modeling of the UV-Vis absorption spectrum of this compound can be performed using Time-Dependent Density Functional Theory (TD-DFT), a widely used method for studying electronic transitions. mdpi.comnih.gov While specific TD-DFT calculations for this exact compound are not documented in the literature, insights can be gained from studies on dibenzofuran and its derivatives. nih.govacs.org
The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic systems of the dibenzofuran and benzenesulfonate moieties. The presence of the sulfonate group and the ether linkage will influence the positions and intensities of the absorption bands.
Computational studies on dibenzofuran reveal strong absorption bands in the UV region, which are attributed to electronic transitions within the fused ring system. nih.gov The introduction of a substituent at the 2-position, such as the benzenesulfonate group, is likely to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the electronic effects of the substituent.
A hypothetical table of predicted UV-Vis absorption maxima for this compound, based on analogies with related compounds, is provided below.
| Predicted λmax (nm) | Electronic Transition | Contributing Moiety |
|---|---|---|
| ~220 | π → π | Benzenesulfonate |
| ~250 | π → π | Dibenzofuran |
| ~290 | π → π | Dibenzofuran (shifted) |
| ~310 | π → π | Charge-transfer character |
Computational Reaction Mechanism Studies
Computational chemistry offers a powerful lens through which to investigate the intricate details of chemical reactions, including the formation and cleavage of sulfonate esters.
Energy Profiles and Transition State Analysis for Key Transformations
While a specific computational study on the energy profiles and transition states for the formation and cleavage of this compound is not available, general mechanisms for analogous reactions have been investigated computationally. These studies provide a framework for understanding the key transformations involved.
Sulfonate Ester Formation: The formation of an aryl sulfonate ester typically proceeds through the reaction of a phenol (B47542) (in this case, dibenzo[b,d]furan-2-ol) with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base. researchgate.netresearchgate.net Computational studies on similar systems suggest a nucleophilic attack of the phenoxide ion on the sulfur atom of the sulfonyl chloride. rsc.org
The reaction profile would involve the reactants, a transition state, and the products. The transition state is characterized by the partial formation of the S-O bond and the partial cleavage of the S-Cl bond. The energy of this transition state determines the activation energy and thus the rate of the reaction.
Sulfonate Ester Cleavage (Hydrolysis): The hydrolysis of aryl sulfonate esters has been a subject of considerable computational investigation. acs.orgnih.govacs.orgrsc.org The mechanism of alkaline hydrolysis can proceed through either a stepwise pathway involving a pentacoordinate intermediate or a concerted pathway with a single transition state. nih.gov Computational studies have shown that the operative mechanism can depend on the nature of the leaving group. acs.orgnih.gov For good leaving groups, a concerted mechanism is often favored. acs.org
An energy profile for the hydrolysis would depict the reactants (sulfonate ester and hydroxide), the transition state, and the products (phenoxide and benzenesulfonate anion). In a concerted mechanism, the transition state would involve the simultaneous formation of the H-O bond and cleavage of the S-OAr bond.
Mechanistic Insights into Sulfonate Formation and Cleavage
Mechanistic Insights into Sulfonate Formation:
Computational studies on the reaction of phenols with sulfonyl chlorides have provided key insights. The reaction is generally believed to follow an S_N2-type mechanism at the sulfur atom. The role of the base is to deprotonate the phenol, generating a more nucleophilic phenoxide anion which then attacks the electrophilic sulfur center of the sulfonyl chloride. The reaction is typically facile and proceeds with high yields. researchgate.net
Mechanistic Insights into Sulfonate Cleavage:
The cleavage of sulfonate esters, particularly through hydrolysis, is a fundamental reaction. Computational studies have been instrumental in elucidating the fine details of the transition states involved. For aryl benzenesulfonates, the transition state for alkaline hydrolysis is thought to involve a significant degree of charge separation, with a developing negative charge on the leaving phenoxide group. acs.orgnih.gov The stability of this developing charge influences the reaction rate, which is consistent with the observed effects of substituents on the aryl ring. Theoretical calculations have helped to rationalize experimental observations, such as Brønsted and Hammett correlations, providing a molecular-level understanding of these important reactions. acs.orgacs.org
Chemical Reactivity and Derivatization Studies of Dibenzo B,d Furan 2 Yl Benzenesulfonate
Reactivity of the Dibenzo[b,d]furan Core
The reactivity of the dibenzo[b,d]furan core in dibenzo[b,d]furan-2-yl benzenesulfonate (B1194179) is significantly influenced by the electronic properties of the fused heterocyclic system and the presence of the strongly deactivating benzenesulfonate group at the C-2 position.
Electrophilic Aromatic Substitution Reactions
The dibenzo[b,d]furan ring system is inherently electron-rich and susceptible to electrophilic attack. Studies on the parent dibenzofuran (B1670420) have established that the positions most vulnerable to electrophilic substitution are, in order of reactivity, C-2, C-8, C-3, and C-7. However, the presence of a benzenesulfonate group at the C-2 position profoundly alters this reactivity pattern.
The benzenesulfonate group is a powerful electron-withdrawing group and, consequently, a strong deactivator for electrophilic aromatic substitution (EAS). assets-servd.hostlibretexts.org This deactivating effect is most pronounced on the benzene (B151609) ring to which it is attached. As a result, any subsequent EAS reactions will be directed to the unsubstituted ring of the dibenzofuran nucleus. Within the unsubstituted ring, the C-8 position (para to the bridging oxygen) and the C-6 position (ortho to the bridging oxygen) are the most activated sites. Due to steric considerations, substitution is most likely to occur at the C-8 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Dibenzo[b,d]furan-2-yl Benzenesulfonate
| Reagent/Reaction | Expected Major Product | Rationale |
| Br₂/FeBr₃ (Bromination) | 8-Bromo-dibenzo[b,d]furan-2-yl benzenesulfonate | The C-2 sulfonate group deactivates the substituted ring. The unsubstituted ring is attacked, with a preference for the C-8 position due to electronic activation from the furan (B31954) oxygen and lower steric hindrance compared to C-6. |
| HNO₃/H₂SO₄ (Nitration) | 8-Nitro-dibenzo[b,d]furan-2-yl benzenesulfonate | Similar to bromination, the strong deactivating effect of the sulfonate group directs the nitronium ion (NO₂⁺) to the C-8 position of the adjacent ring. |
| SO₃/H₂SO₄ (Sulfonation) | 8-Sulfo-dibenzo[b,d]furan-2-yl benzenesulfonate | The electrophile (SO₃) will attack the most electron-rich, accessible position on the unsubstituted ring, which is C-8. |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on an unsubstituted aromatic ring is generally unfavorable. This type of reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org
The dibenzo[b,d]furan core is electron-rich and not inherently susceptible to nucleophilic attack. For an SNAr reaction to occur on the dibenzo[b,d]furan core of the title compound, two conditions would need to be met: 1) a suitable leaving group must be present on the ring (other than the C-2 benzenesulfonate), and 2) additional, potent electron-withdrawing groups (such as nitro groups) must be present on the same ring to activate it for nucleophilic attack. libretexts.orgnih.gov For instance, the presence of nitro groups at the C-1 and C-3 positions could potentially activate a leaving group at C-2 for displacement by a strong nucleophile. Without such activation, the dibenzo[b,d]furan core is inert to SNAr reactions.
Metalation Reactions (e.g., Lithiation, Magnesiation)
Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings, guided by a directed metalation group (DMG). In dibenzofuran, the oxygen of the furan ring can direct lithiation. Studies have shown that dibenzofuran itself undergoes lithiation with reagents like n-butyllithium preferentially at the C-4 and C-6 positions.
In this compound, the benzenesulfonate group itself contains oxygen atoms that can act as a directing group. This would compete with the directing effect of the furan oxygen. It is anticipated that the sulfonate group would direct metalation to the adjacent C-1 and C-3 positions. The regioselectivity would depend on the specific reaction conditions and the steric hindrance of the base used.
Table 2: Potential Regioselectivity of Lithiation
| Compound | Reagent | Major Lithiation Site(s) | Directing Group |
| Dibenzo[b,d]furan | n-BuLi/TMEDA | C-4, C-6 | Furan Oxygen |
| This compound | n-BuLi/TMEDA | C-1 and/or C-3 | Sulfonate Group Oxygens |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The benzenesulfonate group is an effective leaving group in palladium-catalyzed cross-coupling reactions, acting as a "pseudo-halide." This allows this compound to serve as the electrophilic partner in a variety of C-C bond-forming reactions, a significant advantage over using the corresponding phenol (B47542), which is unreactive.
Suzuki-Miyaura Coupling: Research has demonstrated that aryl arenesulfonates, such as tosylates, readily participate in Suzuki-Miyaura couplings with arylboronic acids. organic-chemistry.org This methodology is directly applicable to this compound, enabling the synthesis of 2-aryl dibenzofurans. The use of specific ligands, such as XPhos, is often crucial for achieving high yields with these less reactive electrophiles. organic-chemistry.org
Heck and Sonogashira Couplings: Similarly, the C-O bond of aryl sulfonates can be activated for Heck and Sonogashira couplings. The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide (or pseudo-halide), typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org These reactions would allow for the introduction of alkenyl and alkynyl groups, respectively, at the C-2 position of the dibenzofuran core.
Table 3: Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / XPhos, Base (e.g., K₃PO₄) | 2-Aryl-dibenzo[b,d]furan |
| Heck | R-CH=CH₂ | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 2-Alkenyl-dibenzo[b,d]furan |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-Alkynyl-dibenzo[b,d]furan |
Reactivity of the Benzenesulfonate Moiety
The benzenesulfonate group is not merely a directing group or a passive component; its primary reactivity lies in its ability to function as an excellent leaving group.
Nucleophilic Displacement of the Sulfonate Group
The bond between the dibenzofuran oxygen and the sulfur atom of the benzenesulfonate group (C-O-S) is the key site of reactivity. The sulfonate is an excellent leaving group because its negative charge is well-stabilized by resonance across the three oxygen atoms. Nucleophilic attack can occur at the sulfur atom, leading to the cleavage of the S-O bond and displacement of the dibenzo[b,d]furan-2-oxide anion.
Mechanistic studies on the reactions of aryl substituted benzenesulfonates with anionic nucleophiles, such as aryloxides and ethoxide, indicate that these reactions proceed via a sulfonyl-transfer mechanism. koreascience.kr The process involves a rate-determining attack of the nucleophile on the sulfur atom, followed by a rapid departure of the leaving group (the aryloxide). koreascience.kr This allows for the synthesis of a wide variety of other sulfonate esters or sulfonic acid derivatives, while liberating the 2-hydroxy-dibenzo[b,d]furan.
Table 4: Nucleophilic Displacement at the Sulfur Atom of the Benzenesulfonate Moiety
| Nucleophile (Nu⁻) | Reagent Example | Product from Sulfonate Moiety | Leaving Group |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ethyl benzenesulfonate | Dibenzo[b,d]furan-2-olate |
| Aryloxide | Sodium Phenoxide (NaOPh) | Phenyl benzenesulfonate | Dibenzo[b,d]furan-2-olate |
| Amine | Piperidine | N-(phenylsulfonyl)piperidine | Dibenzo[b,d]furan-2-ol |
| Thiolate | Sodium thiophenolate (NaSPh) | S-phenyl benzenethiosulfonate | Dibenzo[b,d]furan-2-olate |
Hydrolysis and Transesterification Reactions
The chemical stability of this compound is a critical aspect of its reactivity profile. The ester linkage, specifically the bond between the sulfonyl group and the phenolic oxygen of the dibenzofuran core, is susceptible to cleavage under certain conditions through hydrolysis and transesterification reactions.
Hydrolysis
The hydrolysis of aryl sulfonate esters, such as this compound, typically proceeds via nucleophilic attack of water or hydroxide (B78521) ions on the sulfur atom of the sulfonyl group. This results in the cleavage of the S-O bond, yielding dibenzo[b,d]furan-2-ol and benzenesulfonic acid or its corresponding salt. The reaction is generally slow under neutral conditions but is significantly accelerated by the presence of acids or, more commonly, bases.
Under basic conditions, the hydroxide ion acts as a potent nucleophile, attacking the electrophilic sulfur atom. The reaction mechanism is generally considered to be a concerted process, although the precise nature of the transition state can vary depending on the specific reactants and conditions. acs.org The rate of hydrolysis is influenced by the electronic properties of both the dibenzofuran and the benzenesulfonate moieties. Electron-withdrawing groups on either ring system can enhance the electrophilicity of the sulfur atom, thereby increasing the rate of hydrolysis.
It is important to note that, in some cases, cleavage of the C-O bond can occur, particularly under transition metal-catalyzed conditions. nih.govrsc.org However, in typical hydrolytic environments, S-O bond cleavage is the predominant pathway.
Transesterification
Transesterification involves the exchange of the benzenesulfonate group with another alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comresearchgate.net In a typical acid-catalyzed transesterification, the carbonyl oxygen of the sulfonate is protonated, which activates the sulfur atom toward nucleophilic attack by an incoming alcohol molecule. youtube.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of dibenzo[b,d]furan-2-ol to form a new sulfonate ester. youtube.com
Base-catalyzed transesterification, on the other hand, involves the deprotonation of the incoming alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the sulfur atom of the this compound, leading to the displacement of the dibenzo[b,d]furan-2-olate leaving group. masterorganicchemistry.com The choice of catalyst and reaction conditions can influence the equilibrium position and the rate of the transesterification reaction.
Sulfonate as a Directed Metalation Group (DMG)
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This process relies on the presence of a Directed Metalation Group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. uwindsor.caorganic-chemistry.orgharvard.edu
While functional groups such as amides, carbamates, and methoxy (B1213986) groups are well-established DMGs, the ability of a sulfonate group to direct ortho-lithiation is less commonly exploited but has been noted. organic-chemistry.org In the context of this compound, the sulfonate group possesses Lewis basic oxygen atoms that could potentially coordinate with the lithium cation of an organolithium reagent. rsc.orgyoutube.com This coordination would bring the base into proximity with the C1 and C3 protons of the dibenzofuran ring system, facilitating their abstraction.
The inherent reactivity of the dibenzofuran nucleus itself towards lithiation must also be considered. Studies have shown that dibenzofuran can be lithiated at the C4 and C6 positions, and with a directing group at C2, lithiation can be directed to the C1 or C3 positions. rsc.orgbiointerfaceresearch.com The presence of the benzenesulfonate group at the 2-position could therefore influence the regioselectivity of the metalation. It is plausible that the sulfonate group would direct lithiation preferentially to the C1 or C3 position.
However, the electrophilicity of the sulfur atom in the sulfonate group presents a potential competing reaction pathway. The organolithium reagent could act as a nucleophile and attack the sulfur, leading to cleavage of the S-O or S-C bond, rather than acting as a base to abstract a proton. The outcome of the reaction would likely depend on a delicate balance of factors, including the specific organolithium reagent used, the solvent, the temperature, and the presence of additives such as tetramethylethylenediamine (TMEDA), which can influence the aggregation state and reactivity of the organolithium species. uwindsor.ca
Strategic Derivatization for Novel Chemical Entities
The benzenesulfonate moiety in this compound is an excellent leaving group, making this compound a versatile precursor for the synthesis of a wide array of novel chemical entities through various derivatization strategies.
Introduction of Additional Functionalities
The displacement of the benzenesulfonate group with various nucleophiles allows for the introduction of a diverse range of functional groups at the 2-position of the dibenzofuran core. This can be achieved through nucleophilic aromatic substitution reactions, although such reactions often require harsh conditions. A more common and versatile approach is the use of transition metal-catalyzed cross-coupling reactions.
For instance, the benzenesulfonate can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles in the presence of a suitable palladium or copper catalyst to form new C-N, C-O, or C-S bonds, respectively. This enables the synthesis of 2-amino-, 2-alkoxy-, and 2-thioalkoxy-dibenzo[b,d]furans and their derivatives.
Formation of Conjugated Systems via C-C or C-Heteroatom Coupling
One of the most powerful applications of this compound in synthetic chemistry is its use as an electrophilic partner in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The benzenesulfonate group serves as a leaving group, analogous to a halide, in reactions such as the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings.
The Suzuki-Miyaura coupling, in particular, has been widely employed for the reaction of aryl sulfonates with boronic acids or their esters to form biaryl systems. nih.govmdpi.commdpi.com In the case of this compound, coupling with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 2-aryldibenzo[b,d]furan. dntb.gov.ua This strategy allows for the construction of extended π-conjugated systems, which are of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The following table provides representative conditions for the Suzuki-Miyaura coupling of aryl sulfonates, which are applicable to this compound.
| Aryl Sulfonate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Aryl Nonaflate | Arylboronic Acid | Pd(OAc)2 | dppp | TBAF·3H2O | DME/MeOH | Microwave | Good to Excellent | cardiff.ac.uk |
| Aryl Fluorosulfate | Arylboronic Acid | Pd(PPh3)2Cl2 | - | Na2CO3 | H2O | 60 | Good to Excellent | cardiff.ac.uk |
| Aryl Carbamate | Arylboronic Acid | NiCl2(PCy3)2 | - | K3PO4 | Toluene | 100 | Good to Excellent | nih.gov |
| Aryl Sulfamate (B1201201) | Arylboronic Acid | (dppf)Ni(o-tolyl)(Cl) | - | K3PO4 | Dioxane | RT to 80 | Good to Excellent | acs.orgnih.gov |
Similarly, Heck coupling reactions can be employed to introduce vinyl groups, and Sonogashira coupling allows for the installation of alkyne functionalities, further extending the range of accessible conjugated systems.
Mechanistic Elucidation of Key Chemical Transformations
Understanding the mechanisms of the key reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility.
Experimental Investigations of Reaction Pathways
The mechanism of the Suzuki-Miyaura coupling of aryl sulfonates has been the subject of extensive experimental and computational studies. nih.govacs.orgnih.gov The generally accepted catalytic cycle for a palladium-catalyzed reaction is initiated by the oxidative addition of the aryl sulfonate to a Pd(0) complex. youtube.com This is often the rate-determining step and involves the cleavage of the C-O bond of the sulfonate ester.
The resulting Pd(II) intermediate then undergoes transmetalation with the organoboron reagent, which is activated by the base. In this step, the aryl group from the boronic acid is transferred to the palladium center, displacing the sulfonate group. The final step is reductive elimination from the resulting diarylpalladium(II) complex, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental studies, including kinetic analysis and the isolation and characterization of reaction intermediates, have provided strong support for this general mechanism. For example, the effect of different ligands, bases, and solvents on the reaction rate and yield has been systematically investigated to optimize the coupling of various aryl sulfonates. nih.govcardiff.ac.uk While the general principles are well-established, the specific details of the mechanism, such as the exact nature of the active catalyst and the role of additives, can vary depending on the specific reaction system.
Complementary Computational Mechanistic Studies
While direct computational mechanistic studies specifically targeting this compound are not extensively documented in the literature, a wealth of computational research on related aryl sulfonate and dibenzofuran systems provides significant insights into its probable reactive behavior. Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of transition metal-catalyzed cross-coupling reactions involving aryl sulfonates, which are analogous to this compound.
Computational studies, particularly on Suzuki-Miyaura cross-coupling reactions, have consistently identified the oxidative addition of the aryl-oxygen bond to the metal center as a critical, often turnover-limiting, step in the catalytic cycle. nih.govnih.govbohrium.com For aryl sulfamates, which share electronic similarities with aryl benzenesulfonates, DFT calculations have detailed the catalytic pathways for both nickel- and palladium-catalyzed reactions. nih.govnih.gov These studies propose that the reaction mechanism for palladium-catalyzed Suzuki-Miyaura reactions with aryl sulfamate electrophiles generally follows the conventional cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. nih.govbohrium.com
A key finding from these computational analyses is the significant role of the sulfonyl group in the oxidative addition step. In the case of nickel-catalyzed couplings of aryl sulfamates, it has been proposed that the activation of the aryl sulfamate proceeds through a five-membered ring transition state where a sulfonyl oxygen atom coordinates to the nickel center. nih.gov This interaction between the metal and the sulfonyl group has a considerable effect on the energy barrier of this crucial step. nih.gov
In-depth computational investigations into palladium-catalyzed Suzuki-Miyaura reactions of aryl sulfamates with bulky biarylphosphine ligands, such as XPhos, have further illuminated the intricacies of the oxidative addition step. nih.govbohrium.com These studies have shown that the coordination of the ancillary ligand and the aryl sulfamate to the palladium center significantly influences the energy barrier of the reaction. nih.gov For instance, a bidentate-like binding mode of the XPhos ligand can lower the energy barrier for the oxidative addition. bohrium.com
The calculated energy barriers for the oxidative addition of model aryl sulfamate compounds provide a quantitative basis for understanding the reactivity of the sulfonate group in this compound. These computational models can predict how changes in the ligand, metal, and substrate structure will affect the reaction efficiency.
Computational Data for Oxidative Addition in Related Aryl Sulfamate Systems
| Model System | Transition State Feature | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| 1-naphthyl sulfamate with Pd(PMe3) | Five-center transition state (N-coordination) | 12.7 | doi.org |
| 1-naphthyl sulfamate with Pd(PMe3) | Five-center transition state (O-coordination) | 15.4 | doi.org |
| 1-naphthyl sulfamate with Pd(PMe3) | Three-center transition state | 15.3 | doi.org |
| 1-(naphthyl)-N,N-dimethyl sulfamate with XPhos-ligated Pd(0) | Oxidative addition of S-O bond | 23.8 | doi.org |
Furthermore, DFT has been employed to investigate the stability of various dibenzofuran derivatives. rsc.org Such calculations can determine parameters like formation energy, solvent energy, and electronic properties, which contribute to a deeper understanding of the thermodynamic landscape of reactions involving the dibenzo[b,d]furan core. rsc.org While not directly mechanistic, these stability calculations are complementary to kinetic studies and can help rationalize product distributions.
Potential Applications of Dibenzo B,d Furan 2 Yl Benzenesulfonate in Advanced Materials Science
Organic Electronic and Optoelectronic Materials
The inherent electronic and photophysical properties of the dibenzofuran (B1670420) scaffold make it a promising building block for a variety of organic electronic and optoelectronic devices. The introduction of a benzenesulfonate (B1194179) group can further modulate these properties, enhancing solubility, film-forming capabilities, and electronic characteristics.
Components for Organic Field-Effect Transistors (OFETs)
Dibenzofuran derivatives have demonstrated significant potential as organic semiconductors in OFETs. beilstein-journals.org The rigid and planar structure of the dibenzofuran core facilitates strong π-π stacking in the solid state, which is crucial for efficient charge transport. Ladder-type π-conjugated compounds incorporating a benzo[2,1-b:3,4-b']difuran skeleton, which are structurally related to dibenzofuran, have been synthesized and utilized as organic semiconductors in OFETs. beilstein-journals.org These devices have exhibited p-type semiconducting properties. beilstein-journals.org While direct studies on dibenzo[b,d]furan-2-yl benzenesulfonate are not yet prevalent, the performance of analogous compounds suggests its potential. For instance, OFETs based on other heterocyclic oligomers have been fabricated and studied to understand the structure-property relationships that govern charge transport mechanisms. researchgate.net The benzenesulfonate group could be leveraged to tune the molecule's frontier orbital energy levels, thereby optimizing charge injection and transport in an OFET channel. Furthermore, furan-containing organic semiconductors have shown charge transport properties comparable to their thiophene-based counterparts, with some furan-substituted benzothiadiazoles achieving notable charge carrier mobilities. rsc.org
Table 1: Performance of OFETs based on Dibenzofuran-related Compounds
| Compound Type | Mobility (μ) | On/Off Ratio | Reference |
| Benzo[2,1-b:3,4-b']difuran derivatives | p-type semiconductor | Not specified | beilstein-journals.org |
| Furan-substituted benzothiadiazole | 0.0122 cm²/V·s | Not specified | rsc.org |
This table is illustrative and based on data for related compound classes, as direct data for this compound is not available.
Charge Transport Materials in Electronic Devices
The ability to efficiently transport charge carriers (holes or electrons) is fundamental to the operation of many organic electronic devices. Dibenzofuran-based materials have been investigated as hole transport materials (HTMs) in devices like perovskite solar cells. mdpi.comresearchgate.net A molecular engineering approach that incorporates p-methoxyaniline-substituted dibenzofurans as a π-bridge in HTMs has been shown to deepen the HOMO energy levels, which in turn increases thermal stability and hole mobility. mdpi.comresearchgate.net The theoretical study of functionalized polyaromatic hydrocarbons has also shed light on how peripheral functionalization can impact key properties for molecular electronics, such as electron affinities and ionization energies. researchgate.net The benzenesulfonate group in this compound could be strategically employed to modify the electronic structure and steric configuration, thereby influencing the material's charge transport properties. mdpi.comresearchgate.net Theoretical studies on other complex organic molecules have demonstrated that the substitution of different functional groups can significantly influence the mobility of charge carriers. nih.gov
Fluorescent or Phosphorescent Emitters in Organic Light-Emitting Diodes (OLEDs)
The dibenzofuran moiety is a common structural motif in host materials for phosphorescent OLEDs (PhOLEDs). rsc.orgresearchgate.net Its high triplet energy and good thermal stability make it an excellent scaffold for hosting phosphorescent emitters. researchgate.net For example, regioisomers of dibenzofuran-based bipolar host materials have been synthesized for use in yellow PhOLEDs, achieving high current and external quantum efficiencies. rsc.org In these bipolar hosts, the dibenzofuran unit often serves as the p-type (hole-transporting) component, while another unit, such as a cyano-substituted fluorene, acts as the n-type (electron-transporting) component. rsc.org Furthermore, dibenzofuran has been decorated with donor and acceptor units to create thermally activated delayed fluorescence (TADF) emitters, which have achieved high external quantum efficiencies in OLEDs. acs.org The introduction of a benzenesulfonate group to the dibenzofuran core could influence the material's emission properties and charge-trapping capabilities, potentially leading to new classes of efficient emitters or hosts for OLEDs. The functionalization of benzoxazole-based architectures has shown that ionic fragments can significantly influence optical properties, suggesting potential for OLED applications. mdpi.com
Table 2: Performance of OLEDs Employing Dibenzofuran-based Materials
| Device Type | Host Material | Emitter | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Reference |
| Yellow PhOLED | 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile | PO-01 | 77.2 | 25.3 | rsc.org |
| TADF-OLED | DBFCzCN | - | Not specified | 25.2 | acs.org |
| TADF-OLED | DBFtCzCN | - | Not specified | 17.4 (vacuum deposited), 13.9 (solution processed) | acs.org |
Sensitizers for Dye-Sensitized Solar Cells (DSSCs)
The strong electron-donating ability and high planarity of the dibenzofuran scaffold make it a suitable component for organic sensitizers in DSSCs. unibe.chscispace.comacs.org Benzo[1,2-b:4,5-b']difuran (BDF)-based organic sensitizers have been successfully prepared and have yielded promising power conversion efficiencies and high open-circuit voltages in DSSCs. unibe.chscispace.com In these sensitizers, the BDF chromophore acts as an effective electron donor. unibe.ch The general structure of these dyes often follows a donor-π-acceptor (D-π-A) configuration, where the dibenzofuran derivative serves as the donor. scispace.com While specific studies on this compound as a DSSC sensitizer are lacking, the known properties of related compounds are encouraging. For example, thieno[2,3-f]benzofuran-based dyes have been synthesized and used as photosensitizers in DSSCs, with one derivative achieving a power conversion efficiency of up to 5.5%. acs.orgnih.gov The benzenesulfonate group could potentially serve as an anchoring group to the semiconductor oxide (e.g., TiO₂) surface in a DSSC, facilitating efficient electron injection from the photo-excited dye into the semiconductor's conduction band.
Catalysis and Ligand Design
The dibenzofuran framework can also serve as a rigid backbone for the design of novel ligands for catalysis. The specific substitution pattern and electronic properties of the dibenzofuran core can be tailored to create ligands with unique steric and electronic environments for metal centers.
Precursors for Catalytically Active Metal Complexes
Dibenzofuran derivatives have been employed in the synthesis of pincer ligands, which are widely used in fundamental studies of catalysis, including C-H bond activation. The synthesis of these ligands often starts with the functionalization of the dibenzofuran backbone, for instance, through dilithiation followed by reaction with phosphorus-containing electrophiles. The resulting phosphine-dibenzofuran-phosphine (P-C-P) pincer ligands can then be coordinated to various transition metals to form catalytically active complexes. The benzenesulfonate group in this compound could potentially be transformed into other functional groups, or the molecule itself could be used as a starting material for more complex ligand systems. The synthesis of dihydrobenzofuran scaffolds, which are structurally related, has been achieved through various transition metal-catalyzed reactions, highlighting the compatibility of the benzofuran core with catalytic processes. nih.govresearchgate.net Furthermore, Schiff base metal complexes derived from benzofuran have been synthesized and characterized, demonstrating the ability of the benzofuran moiety to coordinate with a range of metal ions. researchgate.net
Support Materials for Heterogeneous Catalysis
Currently, there is no direct evidence in scientific literature to support the use of this compound as a support material for heterogeneous catalysis. Generally, materials chosen for catalyst support require high thermal stability, a large surface area, and specific surface chemistry to effectively disperse and stabilize catalytic nanoparticles.
While the dibenzofuran core is known for its thermal robustness, the suitability of this compound as a catalyst support would depend on its ability to be processed into a high-surface-area material and the nature of its interaction with catalytic metals. The benzenesulfonate group could potentially be functionalized to anchor catalytic species, but without experimental data, this remains speculative.
Table 1: General Properties of Potential Catalyst Support Materials
| Property | Desired Characteristic | Relevance of this compound |
| Thermal Stability | High | The dibenzofuran core is thermally stable, suggesting the compound may withstand high reaction temperatures. |
| Surface Area | High | No data is available on the surface area of this compound in a solid state. |
| Chemical Inertness | High (or tunable reactivity) | The reactivity of the benzenesulfonate group could be either beneficial for catalyst anchoring or detrimental to stability. |
| Porosity | Controlled | No information exists regarding the porous structure of this compound. |
Intermediates in Fine Chemical Synthesis
The potential of this compound as an intermediate in fine chemical synthesis is more plausible, given the known reactivity of sulfonate esters as good leaving groups in cross-coupling reactions.
Benzenesulfonate groups are often employed as leaving groups in carbon-carbon bond-forming reactions, such as the Suzuki or Sonogashira couplings. In theory, the benzenesulfonate moiety on the dibenzofuran core could be substituted with various organic groups to build more complex polycyclic aromatic structures. This would make this compound a potentially valuable building block for the synthesis of functional organic materials. However, no specific examples of its use in this context have been reported.
Similarly, the reactivity of the benzenesulfonate group could be exploited in polymerization reactions. For instance, it could serve as a reactive site for the attachment of the dibenzofuran unit into a polymer backbone or as a core for the divergent synthesis of dendrimers. The rigid and planar structure of the dibenzofuran core could impart desirable thermal and electronic properties to the resulting polymers or dendrimers. Again, the absence of published research on this specific application means its viability is yet to be demonstrated.
Specialty Industrial Applications
Table 2: Key Properties for Heat Transfer Fluids
| Property | Desired Characteristic | Theoretical Consideration for this compound |
| Thermal Stability | High | The dibenzofuran core is stable, but the sulfonate group's stability at high temperatures is unconfirmed. |
| Boiling Point | High | Aromatic nature suggests a high boiling point, but specific data is unavailable. |
| Viscosity | Low | The molecular structure does not inherently suggest low viscosity; experimental data is needed. |
| Corrosivity | Low | The presence of sulfur could potentially lead to corrosion at high temperatures. |
There is no information to suggest that this compound is used as an additive in any chemical processes. The function of a chemical additive is highly specific to the process , and without any documented use, its potential in this area cannot be assessed.
Future Research Directions and Concluding Outlook
Development of Highly Sustainable and Atom-Economical Synthetic Routes
The future synthesis of dibenzo[b,d]furan-2-yl benzenesulfonate (B1194179) will likely prioritize green chemistry principles to minimize environmental impact and enhance efficiency. Current synthetic strategies for dibenzofuran (B1670420) derivatives often rely on palladium-catalyzed cross-coupling reactions, which, while effective, can involve expensive and toxic catalysts. organic-chemistry.orgbiointerfaceresearch.com Future research should focus on developing more sustainable alternatives.
One promising avenue is the exploration of catalyst-free methods or the use of more abundant and less toxic metal catalysts. For instance, copper-catalyzed cyclization of diaryliodonium salts in water has been shown to be an efficient method for constructing the dibenzofuran core. acs.org Investigating similar water-based, energy-efficient synthetic protocols for dibenzo[b,d]furan-2-yl benzenesulfonate could significantly improve its environmental footprint.
Furthermore, developing one-pot reaction sequences where the dibenzofuran core is first synthesized and then directly functionalized with the benzenesulfonate group without isolating intermediates would enhance atom economy and reduce waste. biointerfaceresearch.com Exploring enzymatic or biocatalytic approaches could also offer highly selective and environmentally benign synthetic pathways. The overarching goal is to create synthetic routes that are not only efficient and high-yielding but also align with the principles of sustainable chemistry.
Integration of Advanced Machine Learning and AI in Computational Design
Generative models, a more advanced application of AI, can even propose entirely new molecular structures with desired functionalities. frontiersin.org By defining the target properties, these algorithms can generate novel dibenzofuran-based compounds that may not have been conceived through traditional chemical intuition. This in silico design process can significantly reduce the number of experimental syntheses required, saving time and resources while fostering innovation in materials discovery. annualreviews.org
Exploration of Supramolecular Assembly and Self-Organization
The ability of organic molecules to self-assemble into highly ordered structures is crucial for the performance of many organic electronic devices. arizona.edu The planar and aromatic nature of the dibenzofuran core in this compound suggests a propensity for π-π stacking interactions, which can facilitate charge transport. Future research should systematically investigate the supramolecular assembly and self-organization of this compound and its derivatives.
By modifying the substitution pattern on both the dibenzofuran and the benzenesulfonate moieties, it may be possible to control the intermolecular interactions and, consequently, the morphology of the resulting thin films. The introduction of specific functional groups could promote desired packing motifs, such as herringbone or lamellar structures, which are known to enhance charge mobility.
Techniques such as X-ray diffraction, atomic force microscopy, and scanning tunneling microscopy will be instrumental in characterizing the self-assembled structures. Understanding the relationship between molecular design, processing conditions, and the resulting supramolecular organization will be key to optimizing the performance of this compound-based materials in electronic applications.
Diversification of Applications in Emerging Technologies
While dibenzofuran derivatives have shown promise in OLEDs, the unique combination of the dibenzofuran core and the benzenesulfonate group in this compound could open up a wider range of applications in emerging technologies. rsc.orgresearchgate.netbwise.kr The electron-rich dibenzofuran unit is a good candidate for hole-transporting materials, while the sulfonate group can be modified to tune solubility and electronic properties.
Future research should explore the potential of this compound in areas such as:
Organic Photovoltaics (OPVs): The broad absorption and suitable energy levels of dibenzofuran-based materials make them interesting candidates for donor or acceptor materials in OPVs. nih.gov
Organic Field-Effect Transistors (OFETs): The ordered packing of dibenzofuran derivatives could lead to high charge carrier mobilities, making them suitable for the active layer in OFETs.
Sensors: The aromatic structure of this compound could be functionalized to interact with specific analytes, enabling its use in chemical sensors.
Photoacid Generators: Sulfonate esters can function as photoacid generators, which are crucial components in photolithography for the fabrication of microelectronics. hku.hk
Systematic studies correlating the structure of this compound derivatives with their performance in these diverse applications will be crucial for unlocking their full technological potential.
Scalable Synthesis and Process Optimization for Industrial Relevance
For any promising new material to have a real-world impact, a scalable and cost-effective synthesis is essential. Future research must address the challenges of transitioning the synthesis of this compound from the laboratory to an industrial scale. This involves not only optimizing the reaction conditions to maximize yield and purity but also considering factors such as process safety, cost of starting materials, and waste management. asiachmical.com
Process optimization studies should focus on:
Reaction Parameter Optimization: A thorough investigation of parameters such as temperature, pressure, reaction time, and catalyst loading to identify the most efficient and cost-effective conditions.
Flow Chemistry: Implementing continuous flow processes can offer advantages in terms of safety, scalability, and product consistency compared to traditional batch processes. mdpi.com
Purification Techniques: Developing efficient and scalable purification methods to achieve the high purity required for electronic applications.
Techno-economic Analysis: Conducting a thorough economic assessment of the entire manufacturing process to ensure its commercial viability.
By addressing these challenges, researchers can pave the way for the widespread adoption of this compound and its derivatives in various industrial applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing dibenzo[b,d]furan-2-yl benzenesulfonate derivatives?
- Methodological Answer : Key routes include:
- Isosteric replacement : Substituting heteroatoms (e.g., oxygen for sulfur) in dibenzofuran/thiophene scaffolds to modify electronic properties .
- Catalyzed reactions : SnCl₂·2H₂O-catalyzed Povarov reactions for cyclization, yielding fused-ring systems (e.g., hexahydro-2H-pyrano[3,2-c]quinoline analogues) .
- Functionalization : Alkyl/fluoro group substitutions on the dibenzofuran core to tune solubility and reactivity .
- Critical Consideration : Monitor reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions like sulfonate ester hydrolysis.
Q. Which spectroscopic techniques are optimal for characterizing this compound derivatives?
- Methodological Answer :
- NMR : ¹H/¹³C NMR for confirming substitution patterns and sulfonate linkage integrity .
- FTIR : Detect sulfonate S=O stretching vibrations (~1350–1200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents, heteroatoms) impact the electronic properties of this compound in OLED applications?
- Methodological Answer :
- Donor-Acceptor Design : Incorporate electron-donating groups (e.g., carbazole) and sulfonate acceptors to enhance charge transport in OLED hole-blocking layers .
- Computational Modeling : Use density functional theory (DFT) to calculate HOMO/LUMO levels and predict charge injection efficiency .
Q. What computational strategies resolve contradictions in COX-1/2 binding affinity data for dibenzo[b,d]furan derivatives?
- Methodological Answer :
- Docking Studies : Compare binding poses of analogs (e.g., compound 66 in Table 5) to identify key interactions (e.g., hydrophobic pockets in COX-1 vs. COX-2) .
- Free Energy Calculations : Use molecular dynamics (MD) simulations to quantify binding energy differences caused by substituents (e.g., fluoro vs. alkyl groups) .
Q. How can researchers optimize activated carbon adsorbents for this compound removal in environmental studies?
- Methodological Answer :
- Adsorbent Design : Use NaOH-activated carbons from polyurethane waste (PUPW) for high surface area (>1000 m²/g) and sulfonate adsorption capacity .
- Performance Metrics : Evaluate adsorption isotherms (Langmuir vs. Freundlich) and kinetics (pseudo-second-order models) under varying pH/temperature .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the photostability of this compound in OLED applications?
- Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
